molecular formula C21H29N3O3S B2674156 1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea CAS No. 2034455-41-7

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

Cat. No. B2674156
M. Wt: 403.54
InChI Key: ZLMUYJZFSCUVKU-UHFFFAOYSA-N
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Description

The compound “1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea” appears to be a complex organic molecule. It contains a urea group, a butoxyphenyl group, a furan ring, and a thiomorpholinoethyl group.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the reaction of a 4-butoxyphenyl isocyanate with a 2-(furan-3-yl)-2-thiomorpholinoethylamine.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and phenyl ring would likely contribute to the compound’s aromaticity, while the urea group could participate in hydrogen bonding.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions depending on the conditions, such as hydrolysis of the urea group or electrophilic aromatic substitution on the phenyl or furan rings.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the compound’s solubility could be influenced by the polar urea group and the nonpolar butoxyphenyl group.


Scientific Research Applications

Synthesis and Structural Analysis

The compound's synthesis involves complex chemical processes, often including reactions with furan derivatives, as seen in the synthesis of similar compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These processes utilize NMR, FT-IR spectroscopy, and X-ray diffraction for structure determination and are critical in understanding the molecular and crystal structures of such compounds (Sun et al., 2021).

Pharmacological Applications

Compounds with structural similarities have been evaluated for their potential in pharmacology. For example, certain 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, highlighting the possible use of similar compounds in therapeutic applications (Vidaluc et al., 1995).

Antioxidant and Enzyme Inhibition Studies

Novel coumarylthiazole derivatives containing aryl urea/thiourea groups, similar in structure to the compound , were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest the potential use of similar compounds in developing treatments for diseases involving these enzymes (Kurt et al., 2015).

Molecular Packing and Solvate Formation

The formation of solvates of urea and thiourea with solvents like 1,4-dioxane and morpholine provides insights into the packing principles of such compounds. This is crucial for understanding the interaction and stability of these compounds in various solvents, which can be applied to similar compounds for industrial and research purposes (Taouss et al., 2013).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, and appropriate safety measures should be taken.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it’s a drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential.


properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-12-26-16-17)24-9-13-28-14-10-24/h4-8,12,16,20H,2-3,9-11,13-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUYJZFSCUVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

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